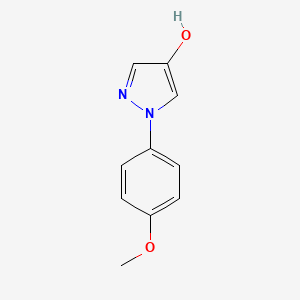

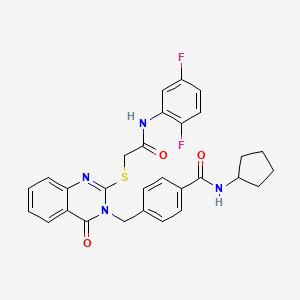

![molecular formula C10H11N3O B2799642 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 91622-91-2](/img/structure/B2799642.png)

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one” is a chemical compound with the formula C18H19N3O . It appears as a crystalline solid .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C18H19N3O/c1-13-6-8-14(9-7-13)18(22)21-12-15-4-3-11-20(15)17-16(21)5-2-10-19-17/h2,5-10,15H,3-4,11-12H2,1H3 . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a crystalline solid . Its molecular formula is C18H19N3O .Applications De Recherche Scientifique

Vascular Smooth Muscle Relaxation and Antihypertensive Activity

A study by Abou-Gharbia et al. (1984) investigated tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines for their ability to relax potassium-depolarized aortic smooth muscle and their antihypertensive activity. Specifically, 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one showed significant hypotensive properties but little vascular smooth muscle relaxant activity (Abou-Gharbia et al., 1984).

Synthesis and Structural Studies

A range of studies have focused on the synthesis and properties of derivatives of pyrrolo[1,2-a]pyrazines, including the specific compound . These studies have explored various synthetic routes and potential applications, contributing to a deeper understanding of the chemical and physical properties of these compounds. Key studies include:

- Synthesis of related structures, exploring different synthetic pathways and potential biological activities (Schonafinger et al., 1988).

- Investigation of thermal cyclization processes related to pyrrolo[1,2-a]pyrazines (Clark et al., 1976).

- Studies on the synthesis of lactam and ketone precursors of related pyrrolo[1,2-a]pyrazine structures (Branden et al., 1992).

- Synthesis of pyrido[3,2-e]pyrrolo[2,1-c][1,2,4]triazines, expanding the structural complexity and potential applications of pyrrolo[1,2-a]pyrazines (Savelli et al., 1999).

Enantioselective Synthesis

The compound has also been studied in the context of asymmetric synthesis. For instance, Huang et al. (2014) achieved highly enantioselective iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts, providing a direct access to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives (Huang et al., 2014).

Propriétés

IUPAC Name |

2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPPFIDIJMNDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=C(N2C1)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2799566.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)

![1-(3,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2799573.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2799574.png)

![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)